N-cyclopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
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Overview
Description
N-cyclopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a boronic acid derivative with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide typically involves multi-step organic reactions. One common approach is the reaction of cyclopropylamine with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol under specific conditions, followed by acetylation.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of cyclopropylamine derivatives.
Substitution: Generation of various substituted phenol derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.
Biology: In biological research, N-cyclopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is used as a probe to study enzyme activities and protein interactions. Its boronic acid group can bind to diols and other functional groups in biomolecules, making it a valuable tool in biochemistry.
Medicine: This compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents. Research is ongoing to explore its use in treating diseases such as cancer and inflammatory disorders.
Industry: In the chemical industry, this compound is used in the production of advanced materials and polymers. Its unique chemical properties enable the creation of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which N-cyclopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other functional groups, leading to the modulation of biological processes. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Cyclopropylboronic acid pinacol ester
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness: N-cyclopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide stands out due to its specific structural features, such as the presence of both cyclopropyl and boronic acid groups
Properties
IUPAC Name |
N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)12-6-5-7-14(10-12)21-11-15(20)19-13-8-9-13/h5-7,10,13H,8-9,11H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFRUVZHGLRNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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